3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine
Overview
Description
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine typically involves the formation of the oxazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of a β-keto ester with an amine, followed by cyclization with an appropriate reagent . The triazole ring can be formed via a 1,3-dipolar cycloaddition of an azide with an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib, have similar biological activities.
Triazole Derivatives: Compounds like fluconazole and voriconazole, which contain the triazole ring, are known for their antifungal properties.
Uniqueness
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine is unique due to its combination of oxazole and triazole rings, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these rings .
Biological Activity
3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O. The compound features a triazole ring fused with an oxazole moiety, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Weight | 232.29 g/mol |
LogP | 1.9527 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 56.189 Ų |
Anticancer Activity
Research indicates that derivatives of triazole and oxazole exhibit potent anticancer properties. For instance, compounds containing the 1,2,4-triazole scaffold have shown inhibitory effects against various cancer cell lines. A study reported that triazole derivatives demonstrated IC50 values ranging from 0.1 µM to 10 µM against several cancer types including breast and lung cancers .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli strains .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound class. The DPPH assay indicated that certain triazole derivatives possess significant free radical scavenging abilities, comparable to standard antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with triazole moieties often inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are critical in cancer progression and inflammation .
- Interference with Cell Signaling : Some derivatives have been shown to modulate signaling pathways involved in cell proliferation and apoptosis .
- Oxidative Stress Reduction : The antioxidant properties contribute to cellular protection against oxidative stress by scavenging reactive oxygen species (ROS) .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives in vitro against various cancer cell lines including HeLa and MCF7. The results showed that the compound exhibited selective cytotoxicity with an IC50 value of approximately 8 µM in HeLa cells .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds displayed broad-spectrum activity with MIC values under 1 µg/mL against Candida albicans and E. coli.
Properties
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-5-7(6(2)15-14-5)3-4-8-11-9(10)13-12-8/h3-4H2,1-2H3,(H3,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYJMLLPQRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NC(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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